
3-Methyl-2-nitrobenzoyl chloride
Overview
Description
3-Methyl-2-nitrobenzoyl chloride (CAS: 50424-93-6) is an acyl chloride derivative with the molecular formula C₈H₆ClNO₃. It features a benzene ring substituted with a methyl group at the 3-position and a nitro group at the 2-position. This compound is widely used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its dual electronic effects: the electron-donating methyl group and the electron-withdrawing nitro group create a unique reactivity profile .
Its synthesis involves nitration of toluene, oxidation to 3-methyl-2-nitrobenzoic acid, and subsequent chlorination with reagents like SOCl₂ or PCl₃ . The compound undergoes nucleophilic substitution, nitro group reduction, and electrophilic aromatic substitution, yielding amides, esters, and functionalized derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-2-nitrobenzoyl chloride can be synthesized through the chlorination of 3-methyl-2-nitrobenzoic acid. The process involves the following steps:
Nitration: Toluene is nitrated to form 3-methyl-2-nitrotoluene.
Oxidation: The methyl group of 3-methyl-2-nitrotoluene is oxidized to form 3-methyl-2-nitrobenzoic acid.
Chlorination: 3-Methyl-2-nitrobenzoic acid is then treated with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale nitration and chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of catalysts and optimized reaction temperatures are common practices to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-nitrobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Electrophilic Aromatic Substitution: The methyl and nitro groups on the benzene ring can direct further substitutions to specific positions on the ring
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride (LiAlH4), and sodium borohydride (NaBH4).
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) with iron(III) bromide (FeBr3) as a catalyst, and nitric acid (HNO3) with sulfuric acid (H2SO4) are used
Major Products:
Nucleophilic Substitution: Amides, esters, and thioesters.
Reduction: 3-Methyl-2-aminobenzoyl chloride.
Electrophilic Aromatic Substitution: Various substituted benzoyl chlorides depending on the substituents introduced
Scientific Research Applications
Applications in Scientific Research
3-Methyl-2-nitrobenzoyl chloride has diverse applications across several scientific domains:
Organic Synthesis
- Key Intermediate : It is extensively used as an intermediate in the synthesis of complex organic molecules, particularly pharmaceuticals and agrochemicals. The acyl chloride functionality allows for the introduction of acyl groups into nucleophiles, facilitating the formation of various derivatives .
Medicinal Chemistry
- Drug Development : The compound plays a crucial role in synthesizing potential drug candidates. Its derivatives are explored for their biological activity against specific enzymes and receptors, making it valuable in drug discovery processes .
- Biologically Active Compounds : Researchers utilize this compound to prepare biologically active compounds that can be studied for their effects on various biological systems. This application is particularly relevant in pharmacological research where understanding drug interactions is critical.
Industrial Applications
- Dyes and Pigments : In industry, this compound is involved in producing dyes, pigments, and other specialty chemicals, contributing to its economic significance.
Table: Summary of Synthesis Steps
Step | Reaction Type | Reagents Used |
---|---|---|
Nitration | Electrophilic | Toluene, Nitric Acid |
Oxidation | Oxidative | Oxidizing Agents |
Chlorination | Acylation | Thionyl Chloride or PCl₃ |
Case Study 1: Pharmaceutical Applications
In a study published in Tetrahedron Letters, researchers synthesized various derivatives of this compound to evaluate their inhibitory effects on specific enzymes. The findings indicated that certain derivatives exhibited promising activity, suggesting potential therapeutic applications .
Case Study 2: Agrochemical Development
Another research project focused on using this compound as a precursor for developing new agrochemicals aimed at pest control. The synthesized compounds demonstrated effective insecticidal properties against target pests, highlighting the compound's utility in agricultural applications.
Mechanism of Action
The mechanism of action of 3-methyl-2-nitrobenzoyl chloride primarily involves its reactivity as an acylating agent. The compound can acylate nucleophiles, forming covalent bonds with them. This reactivity is exploited in the synthesis of various derivatives. The nitro group can also participate in redox reactions, influencing the overall reactivity of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The reactivity and applications of 3-methyl-2-nitrobenzoyl chloride are best understood through comparison with its positional isomers and substituent variants. Below is a detailed analysis:
Table 1: Comparison of this compound with Analogues
Compound Name | Structural Features | Reactivity & Applications | Key Differences |
---|---|---|---|
This compound | Methyl (C-3), Nitro (C-2) | High versatility in nucleophilic substitution; used in pharmaceuticals and agrochemicals | Unique meta-methyl and ortho-nitro synergy |
3-Nitrobenzoyl chloride | Nitro (C-3), no methyl | Less steric hindrance; lower regioselectivity in electrophilic substitutions | Lacks methyl, reducing electronic complexity |
4-Methyl-3-nitrobenzoyl chloride | Methyl (C-4), Nitro (C-3) | Nitro group directs substitutions to para position; used in dye synthesis | Altered substitution pattern affects directing effects |
2-Methyl-3-nitrobenzoyl chloride | Methyl (C-2), Nitro (C-3) | Nitro at C-3 enhances electrophilicity at C-6; applied in polymer chemistry | Reversed substituent positions alter electronic effects |
3-Fluoro-2-nitrobenzoyl chloride | Fluoro (C-3), Nitro (C-2) | Increased electrophilicity due to fluorine; used in PET tracer synthesis | Fluorine’s strong electron-withdrawing effect vs. methyl |
2-(Trifluoromethyl)benzoyl chloride | CF₃ (C-2) | Enhanced stability and lipophilicity; common in medicinal chemistry | Trifluoromethyl group dominates reactivity over nitro |
Electronic and Reactivity Differences
Substituent Effects :
- The methyl group at C-3 in this compound donates electrons via inductive effects, slightly countering the nitro group’s electron-withdrawing nature. This balance allows for controlled reactivity in acylation and reduction reactions .
- In 3-fluoro-2-nitrobenzoyl chloride , the fluorine atom’s electronegativity increases the acyl chloride’s electrophilicity, accelerating nucleophilic substitutions compared to the methyl analogue .
- 2-(Trifluoromethyl)benzoyl chloride exhibits superior stability and hydrophobicity, making it preferable in drug design for improved membrane permeability .
Positional Isomerism :
- Switching substituent positions (e.g., 2-methyl-3-nitrobenzoyl chloride ) changes the electronic landscape. The nitro group at C-3 strongly deactivates the ring, directing further substitutions to the C-6 position, unlike the parent compound’s C-4/C-6 preference .
Biological Activity
3-Methyl-2-nitrobenzoyl chloride (CAS Number: 50424-93-6) is an acyl chloride with significant implications in organic synthesis and potential biological activities. This compound features a nitro group, which is often associated with various biological interactions, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : C₈H₆ClNO₃
- Molecular Weight : 199.59 g/mol
- Density : 1.386 g/cm³
- Boiling Point : 310.4°C at 760 mmHg
- Flash Point : 141.5°C
The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with various biomolecules. The presence of the nitro group is critical in mediating these interactions, as nitro compounds are known to undergo reduction in biological systems, leading to the generation of reactive species that can modify proteins and nucleic acids.
Biological Activities
-
Antimicrobial Activity
- Several studies have demonstrated that nitro compounds exhibit antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes and interference with metabolic pathways.
- A notable study showed that derivatives of nitrobenzoyl chlorides possess significant inhibitory effects against various bacterial strains, suggesting that this compound may exhibit similar properties .
-
Anticancer Potential
- Research indicates that certain nitro compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent oxidative stress.
- A case study involving related nitro compounds demonstrated their efficacy in inhibiting tumor growth in vitro and in vivo models, indicating a potential for this compound in cancer therapy .
- Enzyme Inhibition
Case Study 1: Antibacterial Activity
In a laboratory setting, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting strong antibacterial properties.
Case Study 2: Anticancer Effects
A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of nitrobenzoyl derivatives, including this compound. The compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating its potential as an anticancer agent .
Safety and Toxicology
This compound is classified as toxic and corrosive. Inhalation or contact with skin can cause severe injuries or death due to its reactive nature with biological tissues . Proper handling protocols must be observed when working with this compound to mitigate health risks.
Q & A
Basic Questions
Q. What are the standard laboratory synthesis methods for 3-methyl-2-nitrobenzoyl chloride?
- Methodological Answer: The compound is typically synthesized via chlorination of 3-methyl-2-nitrobenzoic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is carried out under reflux in anhydrous conditions (e.g., dry dichloromethane or toluene) to avoid hydrolysis. Post-reaction, excess reagents are removed under reduced pressure, and the product is purified via vacuum distillation or recrystallization. Analytical confirmation (e.g., melting point, NMR) is critical to verify purity .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer:
- Engineering Controls: Use a fume hood to prevent inhalation of vapors. Install closed systems for large-scale reactions.
- PPE: Wear nitrile gloves, chemical-resistant goggles, and a lab coat. A face shield is recommended during transfers.
- Emergency Measures: Ensure access to safety showers and eye-wash stations. Avoid contact with moisture, as hydrolysis may release HCl gas .
Q. How can the purity of this compound be validated after synthesis?
- Methodological Answer:
- Chromatography: Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
- Spectroscopy: Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.5–8.5 ppm) and FT-IR (C=O stretch ~1760 cm⁻¹, NO₂ stretch ~1520 cm⁻¹).
- Elemental Analysis: Compare experimental C, H, N, and Cl percentages to theoretical values (C: 48.15%, H: 3.03%, N: 7.02%, Cl: 17.77%) .
Advanced Research Questions
Q. How can X-ray crystallography with SHELXL refine the crystal structure of this compound?
- Methodological Answer:
- Crystallization: Grow single crystals via slow evaporation from a non-polar solvent (e.g., hexane/ethyl acetate).
- Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data.
- Refinement: Employ SHELXL for structure solution, incorporating anisotropic displacement parameters for non-H atoms. Validate using the CIF check tool in PLATON to detect voids, missed symmetry, or over/under-refinement .
Q. How can discrepancies in reported physical properties (e.g., boiling point: 299.2°C vs. 310.4°C) be resolved?
- Methodological Answer:
- Purification: Repetitive vacuum distillation (e.g., 0.1 mmHg) to isolate fractions with consistent boiling points.
- Thermal Analysis: Use differential scanning calorimetry (DSC) to measure decomposition onset temperatures.
- Contextual Factors: Assess whether literature values were obtained at varying pressures or with impurities (e.g., residual solvent) .
Q. What is the reactivity of the acyl chloride group in this compound under nucleophilic conditions?
- Methodological Answer:
- Mechanistic Study: React with amines (e.g., aniline) in dry THF at 0–5°C to form amides. Monitor progress via TLC (eluent: hexane/EtOAc 3:1).
- Side Reactions: Nitro group reduction can occur if reducing agents (e.g., LiAlH₄) are present. Use protecting groups (e.g., Boc for amines) to avoid interference.
- Byproduct Analysis: Characterize side products (e.g., hydrolyzed acid) via LC-MS .
Q. How do spectroscopic techniques compare for quantifying trace impurities in this compound?
- Methodological Answer:
Technique | Sensitivity | Key Metrics | Limitations |
---|---|---|---|
GC-MS | ~1 ppm | Detects volatile impurities (e.g., residual solvents) | Requires derivatization for non-volatile species. |
HPLC | ~0.1% | Quantifies hydrolyzed acid or nitro derivatives | Less effective for non-UV-active impurities. |
¹H NMR | ~5% | Identifies structural analogs (e.g., regioisomers) | Low sensitivity for trace contaminants. |
Recommendation: Combine HPLC (for quantification) with GC-MS (for volatiles) .
Properties
IUPAC Name |
3-methyl-2-nitrobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-5-3-2-4-6(8(9)11)7(5)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHZCFAUJFDIJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295920 | |
Record name | 3-methyl-2-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50424-93-6 | |
Record name | NSC106281 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106281 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-methyl-2-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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